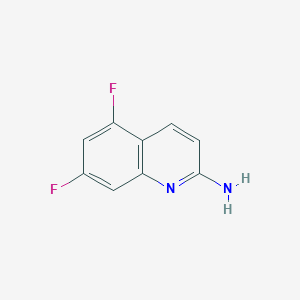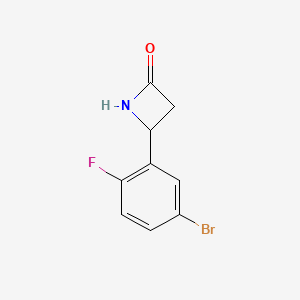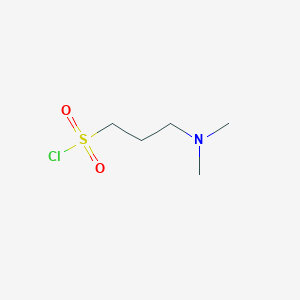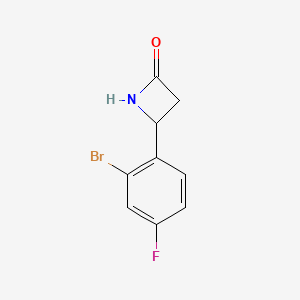
4-(2-Bromo-4-fluorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₇BrFNO and a molecular weight of 244.06 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an azetidin-2-one moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-fluorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(2-Bromo-4-fluorophenyl)azetidin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
4-(2-bromo-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-7-3-5(11)1-2-6(7)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clave InChI |
UOZKIXVUSKXWIP-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=C(C=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


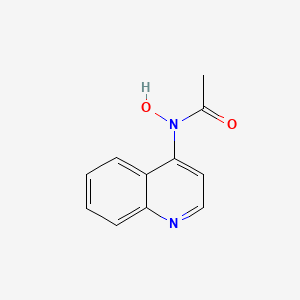
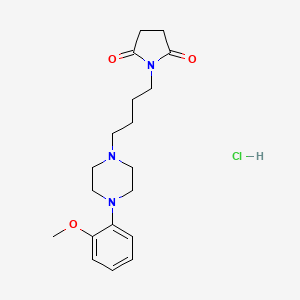
amine](/img/structure/B13319061.png)
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)

amine](/img/structure/B13319089.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

